(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 329.4 g/mol. This compound is classified as a pyrrolidine derivative containing an oxadiazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The IUPAC name for this compound reflects its structural complexity, incorporating both the tert-butyl group and the oxadiazole ring, which are crucial for its pharmacological properties .
The synthesis of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate typically involves several key steps:
The reactions often require careful control of temperature and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of reactions, while column chromatography is used for purification of intermediates and final products .
The structure of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate features:
The compound's stereochemistry is indicated by the (S) designation, denoting that it has a specific spatial arrangement around its chiral center .
Key data about the compound includes:
(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to avoid degradation of sensitive functional groups. Solvents like ethanol or methanol are commonly used depending on the reaction type.
The mechanism of action for (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate is largely associated with its interaction with biological targets such as enzymes or receptors involved in various signaling pathways:
Studies have shown that modifications to either the pyrrolidine or oxadiazole portions can significantly affect potency and selectivity against SphK isoforms .
(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate typically exhibits:
The chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize these properties accurately .
(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate has potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, highlighting its importance in medicinal chemistry research .
Chiral pyrrolidine-oxadiazole hybrids represent a strategically significant class of heterocyclic compounds in modern drug discovery, combining the three-dimensional complexity of stereodefined pyrrolidines with the metabolic stability and π-electron deficiency of 1,3,4-oxadiazoles. The pyrrolidine ring, a saturated five-membered heterocycle containing a secondary amine, serves as a privileged scaffold in numerous pharmacologically active agents due to its ability to mimic peptide turn structures and participate in hydrogen bonding interactions with biological targets. Notably, FDA-approved drugs containing pyrrolidine cores include the antihypertensive captopril, the antiepileptic ethosuximide, and the JAK-2 inhibitor pacritinib, demonstrating the therapeutic versatility of this moiety [3].
The hybridization of pyrrolidine with 1,3,4-oxadiazole creates multifunctional architectures capable of simultaneous interactions with multiple binding sites. The oxadiazole ring acts as a bioisostere for ester and carboxamide groups, enhancing metabolic stability while maintaining appropriate polarity for target engagement. This hybrid design is particularly valuable in kinase inhibitors and antimicrobial agents, where the oxadiazole's electron-deficient character facilitates π-stacking interactions with aromatic residues in enzyme binding pockets. Recent studies on pyrrolidine-oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, with compound 15g exhibiting an IC₅₀ of 0.029 µM against AChE—significantly lower than the reference standard tacrine [3].
Table 1: Bioactive Pyrrolidine-Containing Compounds with Therapeutic Applications
Compound | Biological Target | Activity/Application |
---|---|---|
Clemastine | Histamine receptor | Antihistaminic |
Captopril | Angiotensin-converting enzyme | Antihypertensive |
Pacritinib | JAK-2 kinase | Myelofibrosis treatment |
Compound 15g | Acetylcholinesterase | IC₅₀ = 0.029 µM (AChE inhibitor) |
Compound 18 | Carbonic anhydrase I/II | Kᵢ = 5.14–17.61 nM |
The 1,3,4-oxadiazole heterocycle serves as a critical pharmacophore in rational drug design due to its dual hydrogen-bond accepting capacity, metabolic resistance to esterases, and optimal log P values for membrane permeability. As a planar, electron-deficient aromatic system, it functions as a versatile bioisostere for carboxylic acid esters and carboxamides, substantially improving metabolic stability while retaining similar spatial and electronic properties. This isosteric replacement strategy has been successfully employed in antimicrobial, anticancer, and antiviral agents, where oxadiazole-containing compounds demonstrate enhanced pharmacokinetic profiles compared to their carbonyl-containing analogs [5] [8].
Structurally, the 1,3,4-oxadiazole ring enables key interactions with biological targets through its nitrogen and oxygen atoms. In DNA gyrase inhibitors, oxadiazole derivatives such as compound 17 exhibit IC₅₀ values of 1.2 µM against E. coli DNA gyrase by binding competitively to the ATP-binding site [5]. The antibacterial activity of these compounds is highly dependent on substituent effects: para-hydroxyl and para-methoxy groups on the phenyl ring enhance activity against Gram-negative and Gram-positive bacteria, respectively. Similarly, in multitarget drug design (MTDL), oxadiazoles serve as linker units that connect distinct pharmacophoric elements while contributing to overall target affinity. This approach is exemplified by sulfonamide-pyrrolidine-oxadiazole hybrids that simultaneously inhibit carbonic anhydrase and acetylcholinesterase—two enzymes implicated in neurodegenerative disorders [3] [8].
Table 2: Structure-Activity Relationships of 1,3,4-Oxadiazole Antimicrobial Agents
Compound | Oxadiazole Substituent | Antibacterial Activity | Potency |
---|---|---|---|
17 | Pyrrole | E. coli DNA gyrase inhibition | IC₅₀ = 1.2 µM |
18e | p-NO₂-phenyl | Broad-spectrum antimicrobial | Excellent activity |
18b | p-OH-phenyl | Anti-Gram-negative bacteria | Good activity |
18d | p-OCH₃-phenyl | Anti-Gram-positive bacteria | Strong activity |
21c | 2,4-diCl-phenyl | Methicillin-sensitive S. aureus inhibition | MBIC = 0.39 μg/mL |
The tert-butyloxycarbonyl (Boc) protecting group plays an indispensable role in the asymmetric synthesis of nitrogen-containing chiral molecules, particularly in the construction of pyrrolidine-oxadiazole hybrids. Derived from di-tert-butyl dicarbonate (Boc₂O), this protecting group exhibits orthogonal stability to numerous reaction conditions, including basic media, nucleophilic additions, and organometallic transformations, while being readily cleavable under mild acidic conditions. In the synthesis of "(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate", the Boc group protects the pyrrolidine nitrogen during the installation of the oxadiazole moiety, preventing undesired side reactions and preserving stereochemical integrity [7].
The mechanism of Boc protection involves the reaction of di-tert-butyl dicarbonate with the pyrrolidine nitrogen under basic conditions (e.g., sodium bicarbonate or 4-dimethylaminopyridine), forming a stable carbamate linkage. This transformation converts the nucleophilic secondary amine into an inert urethane that resists alkylation and oxidation—crucial for subsequent steps involving the electrophilic cyclization required for oxadiazole formation. Deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane, generating the tert-butyl cation scavenged by solvents or additives like triethylsilane. Recent advances include aqueous phosphoric acid as an environmentally benign deprotection alternative and catalytic methods using the tris-4-bromophenylamminium radical cation ("magic blue") with triethylsilane, which achieves high yields under mild conditions [6] [7].
Table 3: Comparative Analysis of Protecting Groups for Amine Functionalities
Protecting Group | Installation Reagent | Stability Profile | Deprotection Conditions |
---|---|---|---|
Boc | Boc₂O, base (DMAP, NaHCO₃) | Stable to bases, nucleophiles, oxidation | TFA/DCM; H₃PO₄(aq); TMSI |
Cbz | Cbz-Cl, base | Hydrogenolysis-stable; acid/base-labile | H₂/Pd-C; Na/NH₃ |
Fmoc | Fmoc-Cl, base | Acid-stable; base-labile | Piperidine, DBU |
Acetyl | Ac₂O, base | Base-stable; acid-labile | NaOH/H₂O; LiAlH₄ reduction |
The stereochemical preservation afforded by the Boc group is particularly valuable in multistep syntheses where the chiral center at the pyrrolidine C-2 position must remain configurationally stable. This enables the production of enantiomerically pure intermediates essential for structure-activity relationship studies. The practical advantages of Boc protection include commercial availability, crystalline derivatives that facilitate purification, and compatibility with diverse solvents—attributes leveraged in the scalable synthesis of complex pyrrolidine-oxadiazole hybrids for pharmaceutical development [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9